3,6-Dichloroisoquinoline-4-carboxylic acid
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Overview
Description
3,6-Dichloroisoquinoline-4-carboxylic acid is an organic compound with the molecular formula C10H5Cl2NO2. It is a derivative of isoquinoline, featuring two chlorine atoms at the 3rd and 6th positions and a carboxylic acid group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloroisoquinoline-4-carboxylic acid typically involves the chlorination of isoquinoline derivatives followed by carboxylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and carboxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Isoquinoline derivatives with various functional groups replacing the chlorine atoms.
Oxidation Products: Quinoline derivatives.
Reduction Products: Dihydroisoquinoline derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3,6-Dichloroisoquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3,6-Dichloroisoquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The chlorine atoms and carboxylic acid group play crucial roles in binding interactions and the overall pharmacophore of the compound .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloroquinoline-3-carboxylic acid: Similar structure but with different positions of chlorine atoms and carboxylic acid group.
3,6-Dichloropyridazine-4-carboxylic acid: Similar structure but with a pyridazine ring instead of an isoquinoline ring.
Uniqueness
3,6-Dichloroisoquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H5Cl2NO2 |
---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
3,6-dichloroisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-2-1-5-4-13-9(12)8(10(14)15)7(5)3-6/h1-4H,(H,14,15) |
InChI Key |
CVLCEIWUWZZRQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C(=C2C=C1Cl)C(=O)O)Cl |
Origin of Product |
United States |
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